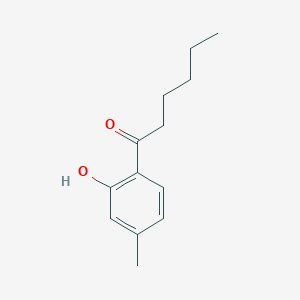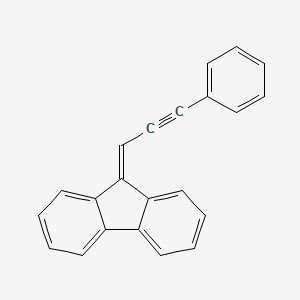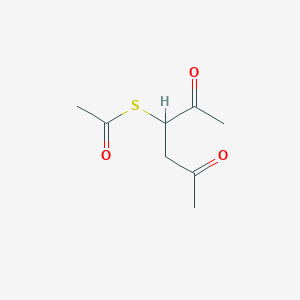
3-Chloro-2-phenylprop-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-phenylprop-2-enal is an organic compound that belongs to the class of cinnamaldehydes It is characterized by the presence of a chlorine atom at the third position and a phenyl group at the second position of the prop-2-enal structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-phenylprop-2-enal typically involves the chlorination of cinnamaldehyde. One common method is the reaction of cinnamaldehyde with thionyl chloride (SOCl₂) under controlled conditions. The reaction proceeds as follows: [ \text{Cinnamaldehyde} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-2-phenylprop-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-chloro-2-phenylpropanoic acid.
Reduction: Reduction of the aldehyde group can yield 3-chloro-2-phenylpropan-1-ol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: 3-Chloro-2-phenylpropanoic acid
Reduction: 3-Chloro-2-phenylpropan-1-ol
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
3-Chloro-2-phenylprop-2-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of 3-Chloro-2-phenylprop-2-enal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The phenyl group contributes to the compound’s hydrophobic interactions, enhancing its binding affinity to certain targets.
Comparación Con Compuestos Similares
Similar Compounds
Cinnamaldehyde: 3-Phenylprop-2-enal, the parent compound, lacks the chlorine atom.
3-Phenylpropanoic acid: The fully oxidized form of cinnamaldehyde.
3-Phenylpropan-1-ol: The reduced form of cinnamaldehyde.
Uniqueness
3-Chloro-2-phenylprop-2-enal is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C9H7ClO |
|---|---|
Peso molecular |
166.60 g/mol |
Nombre IUPAC |
3-chloro-2-phenylprop-2-enal |
InChI |
InChI=1S/C9H7ClO/c10-6-9(7-11)8-4-2-1-3-5-8/h1-7H |
Clave InChI |
HPOQPDKXPYLQIX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=CCl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Dibromo[tris(pentafluorophenyl)]-lambda~5~-stibane](/img/structure/B14645044.png)





![(6Z)-6-{[1-(2-Phenylhydrazinyl)naphthalen-2-yl]imino}cyclohexa-2,4-dien-1-one](/img/structure/B14645062.png)
![(4-Methoxyphenyl)[3-(4-methoxyphenyl)oxiran-2-yl]methanone](/img/structure/B14645070.png)


